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molecular formula C20H18ClF3N2O6 B1668078 Butafenacil CAS No. 134605-64-4

Butafenacil

Cat. No. B1668078
M. Wt: 474.8 g/mol
InChI Key: JEDYYFXHPAIBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06207830B1

Procedure details

2.9 g of potassium tert.butylate (content 97%, 0.025 mols) are suspended in 169 g of dry acetonitrile (water content <0.01%) and cooled to 0-5° C. Subsequently, at 0-5° C., 36.2 g of 3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester (content 98.3%, 0.17 mols) are added and maintained at this temperature for 30 minutes, whereby a red-brown solution is produced. Then, over the course of 15 minutes, at 0-5° C., 27.3 g of 5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester (content 99%, 0.084 mols) are dispensed in, whereby a dark brown solution is obtained. The latter is adjusted to pH 7 with 3.0 g of 1 N hydrochloric acid [content of desired product in the solution is 15.5%, which corresponds to a yield of 91.2%]. The solvent is subsequently distilled off in a vacuum, and the residue (68 g) is recrystallised in 200 g of isopropyl alcohol, whereby the inorganic salts are removed by hot filtration. After drying in a vacuum drying chamber at 60° C. for 12 hours, 32.8 g (82% of theory) of the desired product are isolated in a content of 98.7%.
[Compound]
Name
potassium tert.butylate
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester
Quantity
36.2 g
Type
reactant
Reaction Step Two
Name
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
Quantity
27.3 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
169 g
Type
solvent
Reaction Step Five
Yield
91.2%

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:14])[CH:6]=[C:7]([NH:12][CH3:13])[C:8]([F:11])([F:10])[F:9])(C)C.[CH2:15]([O:18][C:19]([C:21]([O:24][C:25](=[O:36])[C:26]1[CH:31]=[C:30]([N:32]=[C:33]=[O:34])[CH:29]=[CH:28][C:27]=1[Cl:35])([CH3:23])[CH3:22])=[O:20])[CH:16]=[CH2:17].Cl>C(#N)C>[CH2:15]([O:18][C:19]([C:21]([O:24][C:25](=[O:36])[C:26]1[CH:31]=[C:30]([N:32]2[C:5](=[O:14])[CH:6]=[C:7]([C:8]([F:9])([F:10])[F:11])[N:12]([CH3:13])[C:33]2=[O:34])[CH:29]=[CH:28][C:27]=1[Cl:35])([CH3:23])[CH3:22])=[O:20])[CH:16]=[CH2:17]

Inputs

Step One
Name
potassium tert.butylate
Quantity
2.9 g
Type
reactant
Smiles
Step Two
Name
3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester
Quantity
36.2 g
Type
reactant
Smiles
C(C)(C)OC(C=C(C(F)(F)F)NC)=O
Step Three
Name
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
Quantity
27.3 g
Type
reactant
Smiles
C(C=C)OC(=O)C(C)(C)OC(C1=C(C=CC(=C1)N=C=O)Cl)=O
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
169 g
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
whereby a red-brown solution is produced
CUSTOM
Type
CUSTOM
Details
over the course of 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
at 0-5° C.
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC(=O)C(C)(C)OC(C1=C(C=CC(=C1)N1C(N(C(=CC1=O)C(F)(F)F)C)=O)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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